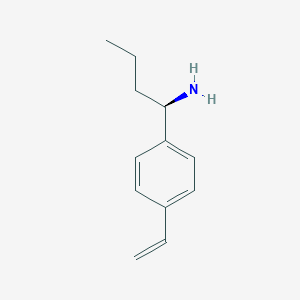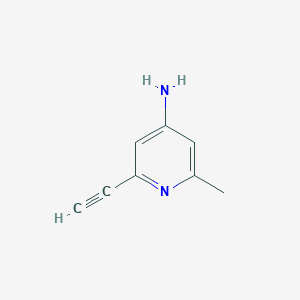
2-Ethynyl-6-methylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynyl-6-methylpyridin-4-amine is an organic compound with a pyridine ring substituted with an ethynyl group at the 2-position, a methyl group at the 6-position, and an amino group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-methylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylpyridine.
Bromination: The methyl group at the 2-position is brominated using N-bromosuccinimide (NBS) to form 2-bromo-6-methylpyridine.
Sonogashira Coupling: The brominated compound undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide to introduce the ethynyl group.
Deprotection: The trimethylsilyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield 2-ethynyl-6-methylpyridine.
Amination: Finally, the amino group is introduced at the 4-position through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Ethynyl-6-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-ethynyl-6-methylpyridine-4-carboxaldehyde.
Reduction: Formation of 2-ethynyl-6-methylpiperidine-4-amine.
Substitution: Formation of N-substituted derivatives such as N-alkyl or N-acyl compounds.
科学研究应用
2-Ethynyl-6-methylpyridin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Ethynyl-6-methylpyridin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the amino group can form hydrogen bonds with polar residues in the target protein.
相似化合物的比较
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the ethynyl group.
2-Ethynylpyridine: Lacks the methyl and amino groups.
6-Methylpyridin-4-amine: Lacks the ethynyl group.
Uniqueness
2-Ethynyl-6-methylpyridin-4-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and the formation of novel derivatives through chemical modifications.
属性
分子式 |
C8H8N2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC 名称 |
2-ethynyl-6-methylpyridin-4-amine |
InChI |
InChI=1S/C8H8N2/c1-3-8-5-7(9)4-6(2)10-8/h1,4-5H,2H3,(H2,9,10) |
InChI 键 |
AOVYOBIQOVCUPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C#C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



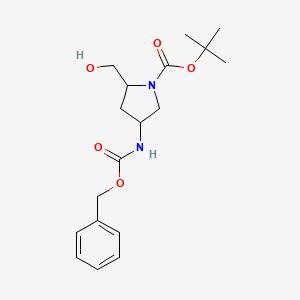
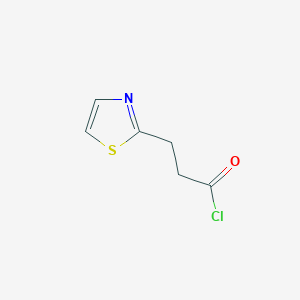
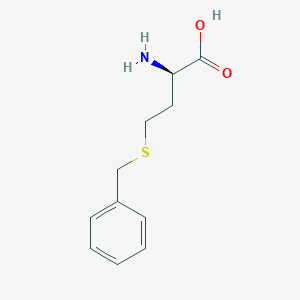

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
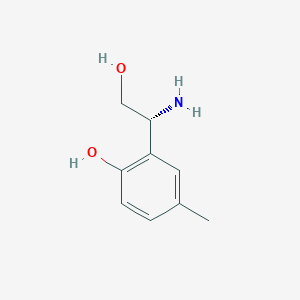
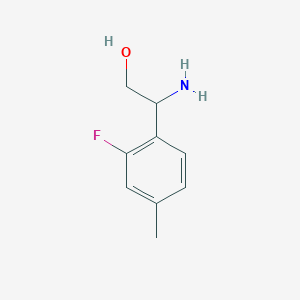
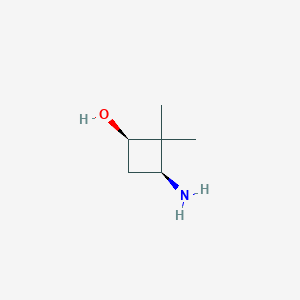
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
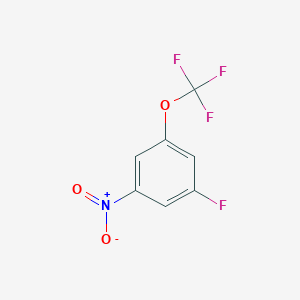
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
